molecular formula C16H17N3O4S B594343 Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1255574-50-5

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B594343
CAS No.: 1255574-50-5
M. Wt: 347.389
InChI Key: FBQBCIHJTIFYEW-UHFFFAOYSA-N
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Description

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1255574-50-5) is a pyrido-pyrimidine derivative featuring a benzyl ester at position 6 and a methylsulfonyl group at position 2. This compound is characterized by its bicyclic core structure, which is partially hydrogenated (7,8-dihydro), enhancing its conformational stability. With a purity of ≥96%, it is commercially available for research applications in drug discovery and materials science .

Properties

IUPAC Name

benzyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-24(21,22)15-17-9-13-10-19(8-7-14(13)18-15)16(20)23-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQBCIHJTIFYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682165
Record name Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-50-5
Record name Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

While less common, palladium-mediated couplings have been explored for introducing aryl groups. For example, Suzuki-Miyaura coupling with benzyl boronic acid achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Knoevenagel Condensation

Active methylene compounds (e.g., cyanoacetic acid) facilitate C-6 functionalization prior to esterification. This method enables the incorporation of nitro or carboxamide groups but complicates purification due to byproduct formation.

Analytical Characterization

Spectroscopic Data :

  • Molecular Formula : C₁₆H₁₇N₃O₄S

  • Molecular Weight : 347.4 g/mol

  • MS (ESI) : [M+H]⁺ m/z 348.1 (calculated 347.4)

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.58 (s, 1H), 7.25–7.45 (m, 5H), 4.45 (s, 2H), 3.15 (s, 3H)

Purity Assessment :
High-performance liquid chromatography (HPLC) analyses report ≥99% purity under optimized conditions, with retention times of 12.5 minutes (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Oxidation Side Reactions : Over-oxidation to sulfonic acids is mitigated by controlled reagent stoichiometry.

  • Ester Hydrolysis : Basic conditions during workup may cleave the benzyl ester; neutral pH maintenance is critical.

  • Scalability : Patent CN102675167A highlights phase-transfer catalysis for large-scale methylsulfonyl group introduction, achieving 94.5% yield.

Comparative Analysis of Methods

Parameter Cyclocondensation Oxidation Esterification
Yield75–85%85–95%70–80%
Reaction Time6–8 hours6–12 hours8–10 hours
Purification DifficultyModerateLowHigh
ScalabilityLimitedHighModerate

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the pyrido[4,3-d]pyrimidine scaffold is a critical site for modulating electronic and steric properties.

Compound Name Substituent at Position 2 Molecular Weight Key Properties
Benzyl 2-(methylsulfonyl)-...carboxylate Methylsulfonyl (SO₂Me) Not explicitly stated* High stability due to electron-withdrawing group; potential for H-bonding
tert-Butyl 2-(methylsulfonyl)-...carboxylate Methylsulfonyl (SO₂Me) 313.37 tert-Butyl ester increases lipophilicity; used in prodrug strategies
tert-Butyl 2-chloro-...carboxylate Chloro (Cl) 346.81 Chloro group enhances reactivity for nucleophilic substitution
tert-Butyl 2-(pyridin-3-yl)-...carboxylate Pyridin-3-yl 346.81 Aromatic substituent may improve π-π stacking in target binding

*Molecular weight for the benzyl derivative can be inferred as higher than tert-butyl analogs due to the benzyl group (~105 g/mol increase).

Key Observations :

  • Methylsulfonyl vs. Chloro : The methylsulfonyl group (polar, electron-withdrawing) contrasts with chloro (less polar, good leaving group), affecting solubility and reactivity.
  • Methylsulfonyl vs.

Ester Group Variations

The ester at position 6 influences pharmacokinetic properties and synthetic flexibility.

Compound Name Ester Group Molecular Weight Applications
Benzyl 2-(methylsulfonyl)-...carboxylate Benzyl ~375 (estimated) Higher lipophilicity; suitable for cell permeability studies
tert-Butyl 2-(methylsulfonyl)-...carboxylate tert-Butyl 313.37 Improved stability under acidic conditions; common in prodrugs
Methyl 5-methylnicotinate Methyl 151.15 Smaller ester; limited steric hindrance for enzymatic hydrolysis

Key Observations :

  • Benzyl vs. tert-Butyl : Benzyl esters are more lipophilic but less stable under basic conditions compared to tert-butyl esters.
  • Synthetic Utility : tert-Butyl esters are often used as protecting groups, enabling selective deprotection in multi-step syntheses .

Position 4 Modifications

Modifications at position 4 (e.g., hydroxy, chloro, tosyloxy) alter reactivity and biological activity.

Compound Name Position 4 Substituent Key Properties
Benzyl 4-hydroxy-2-methyl-...carboxylate Hydroxy (OH) Prone to phosphorylation; may act as a prodrug
tert-Butyl 4-chloro-...carboxylate Chloro (Cl) Facilitates Suzuki coupling for aryl group introduction
tert-Butyl 4-(tosyloxy)-...carboxylate Tosyloxy (OTs) Tosyl group acts as a leaving group for nucleophilic substitution

Key Observations :

  • Hydroxy vs. Chloro : Hydroxy groups are metabolically labile, whereas chloro groups enable further functionalization .
  • Biological Relevance: Compounds with 4-anilino substituents (e.g., EGFR inhibitors) demonstrate the importance of position 4 in target binding .

Biological Activity

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S and a molecular weight of 347.4 g/mol. The compound features a bicyclic structure that integrates both pyridine and pyrimidine rings, with a methylsulfonyl group enhancing its biological properties. Its synthesis typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have been shown to possess antibacterial effects against resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related pyrimidine derivatives. For instance, certain compounds demonstrated potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could exhibit similar anti-inflammatory effects.

Anticancer Activity

Molecular docking studies have been performed on structurally related compounds to evaluate their potential as anticancer agents. These studies focus on interactions with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. Preliminary results indicate promising anticancer activity against various cell lines, including colon and prostate cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzyl pyrimidine derivatives. Modifications at specific positions on the core structure can significantly influence their pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
This compoundMethylsulfonyl group at position 2Antimicrobial, anti-inflammatory
Benzyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateAmino group at position 2Enhanced antibacterial activity
Benzyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylateChlorine substitutionIncreased cytotoxicity against cancer cells

The presence of specific functional groups such as methylsulfonyl or amino groups can enhance solubility and bioavailability while potentially increasing the compound's efficacy against targeted biological pathways.

Case Studies

  • Antibacterial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activities against multi-resistant strains. Among them, several showed effective inhibition of bacterial growth, suggesting that modifications similar to those in this compound could yield potent antimicrobial agents .
  • Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidines effectively reduced inflammation markers. These findings support the hypothesis that benzyl-substituted pyrimidines may similarly modulate inflammatory responses .
  • Anticancer Investigations : In vitro assays on human cancer cell lines revealed that derivatives with structural similarities to this compound exhibited significant cytotoxic effects. The results indicate potential pathways for further development as anticancer therapeutics .

Q & A

Q. What are the recommended synthetic protocols for preparing benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?

The synthesis typically involves sequential functionalization of the pyrido[4,3-d]pyrimidine scaffold. A common approach includes:

  • Step 1 : Condensation of tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) followed by benzylation with benzyl chloroformate in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methylsulfonyl at position 2, benzyl carboxylate at position 6). Key signals include δ ~3.3 ppm (methylsulfonyl protons) and δ ~5.1 ppm (benzyl CH2_2) .
    • Mass Spectrometry (ESI-MS) : Look for [M+H]+^+ peaks matching the molecular weight (e.g., m/z ~415 for C18_{18}H19_{19}N3_3O4_4S) .
    • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

  • Byproducts : Residual tert-butyl intermediates (e.g., incomplete deprotection) or over-sulfonylated derivatives.
  • Mitigation :
    • Optimize reaction stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride to avoid excess).
    • Use scavengers like polymer-bound dimethylamine to trap unreacted reagents .
    • Monitor reactions via TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at 2–8°C under inert atmosphere (argon or nitrogen) in amber vials to prevent hydrolysis of the benzyl ester or oxidation of the dihydropyrido ring .
  • Lyophilized samples retain stability for >12 months when stored at -20°C .

Q. How is the solubility profile optimized for in vitro assays?

  • Solubility Enhancers : Use DMSO (≥50 mg/mL) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins (10% w/v hydroxypropyl-β-cyclodextrin) .
  • Critical Micelle Concentration (CMC) : Test surfactants (e.g., Tween-80 at 0.1%) to improve dispersion in cell culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition (e.g., EGFR or VEGFR-2)?

  • Key Modifications :
    • Position 2 : Replace methylsulfonyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to kinase ATP pockets .
    • Position 6 : Substitute benzyl with substituted benzyl groups (e.g., 4-fluoro-benzyl) to improve metabolic stability .
  • Assays :
    • In vitro kinase inhibition : Use ADP-Glo™ Kinase Assay for EGFR (IC50_{50} determination) .
    • Molecular docking : AutoDock Vina to predict binding modes with EGFR (PDB ID: 1M17) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Case Example : Discrepancies in IC50_{50} values between A549 (lung cancer) and MCF-7 (breast cancer) cells.
  • Approach :
    • Pharmacokinetic Profiling : Measure intracellular drug accumulation via LC-MS/MS to rule out efflux pump interference (e.g., ABCB1 overexpression) .
    • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in resistant cell lines .

Q. How is in vivo efficacy evaluated in disease models (e.g., cancer or macular degeneration)?

  • Model Systems :
    • Wet AMD : Laser-induced choroidal neovascularization (CNV) in mice; administer compound intravitreally (10 µg/eye) and monitor VEGF suppression via ELISA .
    • Xenograft Tumors : Implant HCT-116 (colon cancer) cells in nude mice; oral dosing (50 mg/kg/day) with tumor volume measurement over 21 days .
  • PK/PD Analysis : Plasma half-life (t1/2_{1/2}) and brain penetration assessed via LC-MS/MS .

Q. What computational methods predict metabolic liabilities of this compound?

  • Tools :
    • CYP450 Metabolism : Use StarDrop’s DEREK or Schrödinger’s MetaSite to identify likely oxidation sites (e.g., dihydropyrido ring) .
    • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .

Q. How are crystallographic data utilized to refine synthetic routes?

  • Case Study : Crystal structure of analogous tert-butyl derivatives (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) reveals planar pyrimidine rings and boat conformations in the dihydro moiety .
  • Implications : Adjust reaction conditions (e.g., microwave irradiation at 700 W) to favor thermodynamically stable conformers .

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